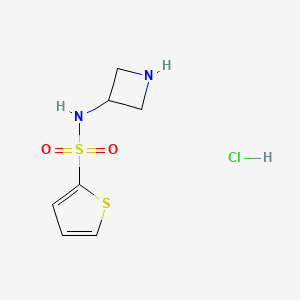
N-(azetidin-3-yl)thiophene-2-sulfonamide hydrochloride
Descripción general
Descripción
N-(azetidin-3-yl)thiophene-2-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O2S2 and its molecular weight is 254.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(azetidin-3-yl)thiophene-2-sulfonamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Structure and Properties
The compound features an azetidine ring fused with a thiophene moiety and a sulfonamide group, which is critical for its biological activity. The structural formula can be represented as follows:
Where represent the respective count of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- NLRP3 Inflammasome Inhibition : Studies indicate that sulfonamide derivatives can inhibit the NLRP3 inflammasome, a critical component of the innate immune response. This inhibition may provide therapeutic benefits in inflammatory diseases .
- Antibacterial Activity : The compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its potency has been compared favorably against established antibiotics like ampicillin and streptomycin .
- Antiviral Properties : Preliminary studies suggest that compounds containing similar azetidine structures exhibit antiviral activities against various viruses, including coronaviruses and influenza viruses .
Table 1: Biological Activity Overview
Case Study 1: NLRP3 Inflammasome Inhibition
In vitro assays demonstrated that this compound effectively inhibited the NLRP3 inflammasome, leading to a significant reduction in IL-1β production in murine models. The compound was tested at various concentrations, revealing an IC50 of 0.91 μM, which indicates its potency in modulating inflammatory responses .
Case Study 2: Antibacterial Efficacy
A series of experiments assessed the antibacterial efficacy of the compound against multiple strains of bacteria. Results showed that it outperformed traditional antibiotics in terms of minimum inhibitory concentration (MIC), particularly against Staphylococcus aureus and Streptococcus pneumoniae, indicating its potential as a novel antibacterial agent .
Case Study 3: Antiviral Activity
Research into the antiviral properties of related azetidine compounds revealed moderate efficacy against human coronaviruses and influenza strains. For instance, one derivative exhibited an EC50 value of 12 µM against influenza A virus H1N1, suggesting that modifications to the azetidine scaffold could enhance antiviral activity .
Propiedades
IUPAC Name |
N-(azetidin-3-yl)thiophene-2-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S2.ClH/c10-13(11,7-2-1-3-12-7)9-6-4-8-5-6;/h1-3,6,8-9H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOIJDWTAZBSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NS(=O)(=O)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















